molecular formula C14H14O6 B14754759 3-O-Debenzoylzeylenone

3-O-Debenzoylzeylenone

Cat. No.: B14754759
M. Wt: 278.26 g/mol
InChI Key: ISGGRGRMTBVSEN-SCDSUCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Debenzoylzeylenone is a naturally occurring derivative of zeylenone, a polyoxygenated cyclohexene oxide isolated from plants of the Uvaria genus, particularly Uvaria grandiflorax . Structurally, it is characterized by the removal of a benzoyl group (-Bz) from the 3-O position of zeylenone, resulting in a hydroxyl group at this site (Figure 1). This modification impacts its physicochemical properties and bioactivity.

Zeylenone derivatives, including this compound, are often co-isolated with structurally related compounds such as grandifloracin and tonkinenin A. Notably, early literature misassignments caused confusion between zeylenone and tonkinenin A, which were later resolved via total synthesis and crystallographic analysis, confirming their distinct identities .

Properties

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

[(1S,5R,6S)-1,5,6-trihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate

InChI

InChI=1S/C14H14O6/c15-10-6-7-11(16)14(19,12(10)17)8-20-13(18)9-4-2-1-3-5-9/h1-7,10,12,15,17,19H,8H2/t10-,12+,14-/m1/s1

InChI Key

ISGGRGRMTBVSEN-SCDSUCTJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-O-Debenzoylzeylenone can be synthesized through an acylation reaction. One common method involves the reaction of 2-phenylphenol with benzoyl chloride in the presence of a base catalyst . The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar acylation reactions. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-O-Debenzoylzeylenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-O-Debenzoylzeylenone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, studies suggest that the compound may exert its effects through the inhibition of certain enzymes or the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural distinctions between 3-O-debenzoylzeylenone and its analogs:

Compound Core Structure Substituents (Positions) Natural Source
This compound Cyclohexene oxide -OH (3-O), -Bz (other positions) Uvaria grandiflorax
Zeylenone Cyclohexene oxide -Bz (3-O, 5-O, 12-O) Uvaria grandiflorax
Tonkinenin A Cyclohexene oxide -Bz (5-O, 12-O), -OMe (3-O) Uvaria tonkinensis
Grandifloracin Cyclohexene lactone -Bz (multiple positions) Uvaria grandiflora

Key Observations :

  • Tonkinenin A vs. Zeylenone: Early misassignment arose from similar mass spectra, but tonkinenin A differs by a methoxy (-OMe) group at 3-O instead of benzoyl (-Bz) .
  • Grandifloracin: A lactone derivative with distinct ring geometry, leading to varied reactivity and bioactivity compared to zeylenone derivatives.
Bioactivity and Pharmacological Profiles

While direct pharmacological data for this compound are sparse, its parent compound zeylenone exhibits:

  • Cytotoxicity : IC₅₀ values of 2–10 µM against cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory Effects : Inhibition of NF-κB signaling at 20 µM.

Debenzoylation may reduce cytotoxicity due to decreased lipophilicity but could improve bioavailability. In contrast, tonkinenin A shows weaker cytotoxic activity (IC₅₀ > 50 µM), likely due to its methoxy substituent .

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